

Albiglutide: A Comparative Analysis of Long-Term Safety and Efficacy

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Compound of Interest

Compound Name: *Albiglutide*

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This guide provides an objective comparison of the long-term safety and efficacy of **albiglutide**, a former glucagon-like peptide-1 (GLP-1) receptor agonist, against other alternatives. **Albiglutide**, marketed as Tanzeum, was approved for the treatment of type 2 diabetes in 2014 and was later discontinued by GlaxoSmithKline in 2018 for commercial reasons, not due to overriding safety or efficacy concerns.^{[1][2][3]} Despite its market withdrawal, the data from its clinical trials, particularly the HARMONY Outcomes study, remain a valuable reference for understanding the cardiovascular effects of the GLP-1 receptor agonist class.

This document summarizes key experimental data, presents detailed methodologies from pivotal trials, and visualizes relevant biological and experimental pathways to support research and development in this therapeutic area.

Comparative Efficacy Data

Albiglutide demonstrated significant glycemic control and a modest effect on weight reduction. Its performance, particularly in cardiovascular outcomes, positioned it as a notable agent within its class during its availability.

Glycemic Control & Weight Management

The HARMONY clinical trial program evaluated **albiglutide**'s efficacy against various comparators, including placebo and other GLP-1 receptor agonists like liraglutide.

Efficacy Endpoint	Albiglutide	Liraglutide	Placebo	Trial
Change in HbA1c (from baseline)	-0.78%	-0.99%	N/A	HARMONY 7 (32 weeks)[4][5]
Change in HbA1c (vs. Placebo)	-0.52% (at 16 months)	N/A	N/A	HARMONY Outcomes[2][6]
Change in Body Weight (from baseline)	-0.64 kg	-2.19 kg	N/A	HARMONY 7 (32 weeks)[5][7]
Change in Body Weight (vs. Placebo)	-0.83 kg (at 16 months)	N/A	N/A	HARMONY Outcomes[2][6]

A real-world evidence study found that after 12 months, patients initiating **albiglutide** and liraglutide had similar, clinically meaningful reductions in HbA1c of -1.0%.[8][9]

Long-Term Safety and Cardiovascular Outcomes

The landmark HARMONY Outcomes trial was specifically designed to assess the long-term cardiovascular safety of **albiglutide** in a high-risk population.

Major Adverse Cardiovascular Events (MACE)

The trial demonstrated **albiglutide**'s superiority in reducing the risk of MACE compared to placebo.

Safety Endpoint	Albiglutide (Rate)	Placebo (Rate)	Hazard Ratio (95% CI)	Trial
Primary MACE Composite	7.1%	9.0%	0.78 (0.68-0.90)	HARMONY Outcomes[2][10]
Myocardial Infarction	N/A	N/A	0.75 (0.62-0.91)	HARMONY Outcomes[11]
Cardiovascular Death	Similar to Placebo	Similar to Albiglutide	N/A	HARMONY Outcomes[6]
Stroke	Similar to Placebo	Similar to Albiglutide	N/A	HARMONY Outcomes[6]

Common and Serious Adverse Events

While demonstrating cardiovascular benefits, **albiglutide's** tolerability profile was a key differentiator, particularly concerning gastrointestinal side effects.

Adverse Event	Albiglutide	Liraglutide	Placebo	Trial
Nausea	9.9%	29.2%	N/A	HARMONY 7[5]
Vomiting	5.0%	9.3%	N/A	HARMONY 7[5]
Diarrhea	Similar across groups	N/A	Similar across groups	HARMONY 2[12]
Injection-Site Reactions	12.9%	5.4%	9.9%	HARMONY 7[4][5], HARMONY 2[12]
Acute Pancreatitis	10 events	N/A	7 events	HARMONY Outcomes[2]
Pancreatic Cancer	6 events	N/A	5 events	HARMONY Outcomes[2]

Note: Before its discontinuation, the FDA added a warning for the risk of anaphylactic reaction to **albiglutide**'s label.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for key **albiglutide** trials.

HARMONY Outcomes Trial Protocol

- Objective: To assess the cardiovascular safety and efficacy of **albiglutide** in patients with type 2 diabetes and established cardiovascular disease.[\[6\]](#)[\[13\]](#)
- Study Design: A randomized, double-blind, placebo-controlled, multicenter, event-driven trial. [\[10\]](#)[\[13\]](#)
- Population: 9,463 patients aged 40 years or older with type 2 diabetes and prior atherosclerotic cardiovascular disease.[\[10\]](#)[\[13\]](#)[\[14\]](#)
- Intervention: Patients were randomized on a 1:1 basis to receive either a weekly subcutaneous injection of **albiglutide** (starting at 30 mg, with a potential increase to 50 mg) or a matching placebo, in addition to their standard care.[\[10\]](#)[\[13\]](#)
- Primary Endpoint: The primary outcome was the time to the first occurrence of a major adverse cardiovascular event, defined as a composite of cardiovascular death, myocardial infarction, or stroke.[\[13\]](#)[\[14\]](#)
- Duration: The trial continued until at least 611 confirmed primary outcome events occurred, with a median follow-up of 1.6 years.[\[10\]](#)[\[13\]](#)

HARMONY 7 Trial Protocol

- Objective: To compare the efficacy and tolerability of once-weekly **albiglutide** with once-daily liraglutide.[\[4\]](#)
- Study Design: A 32-week, randomized, open-label, multicenter, non-inferiority phase 3 trial. [\[4\]](#)

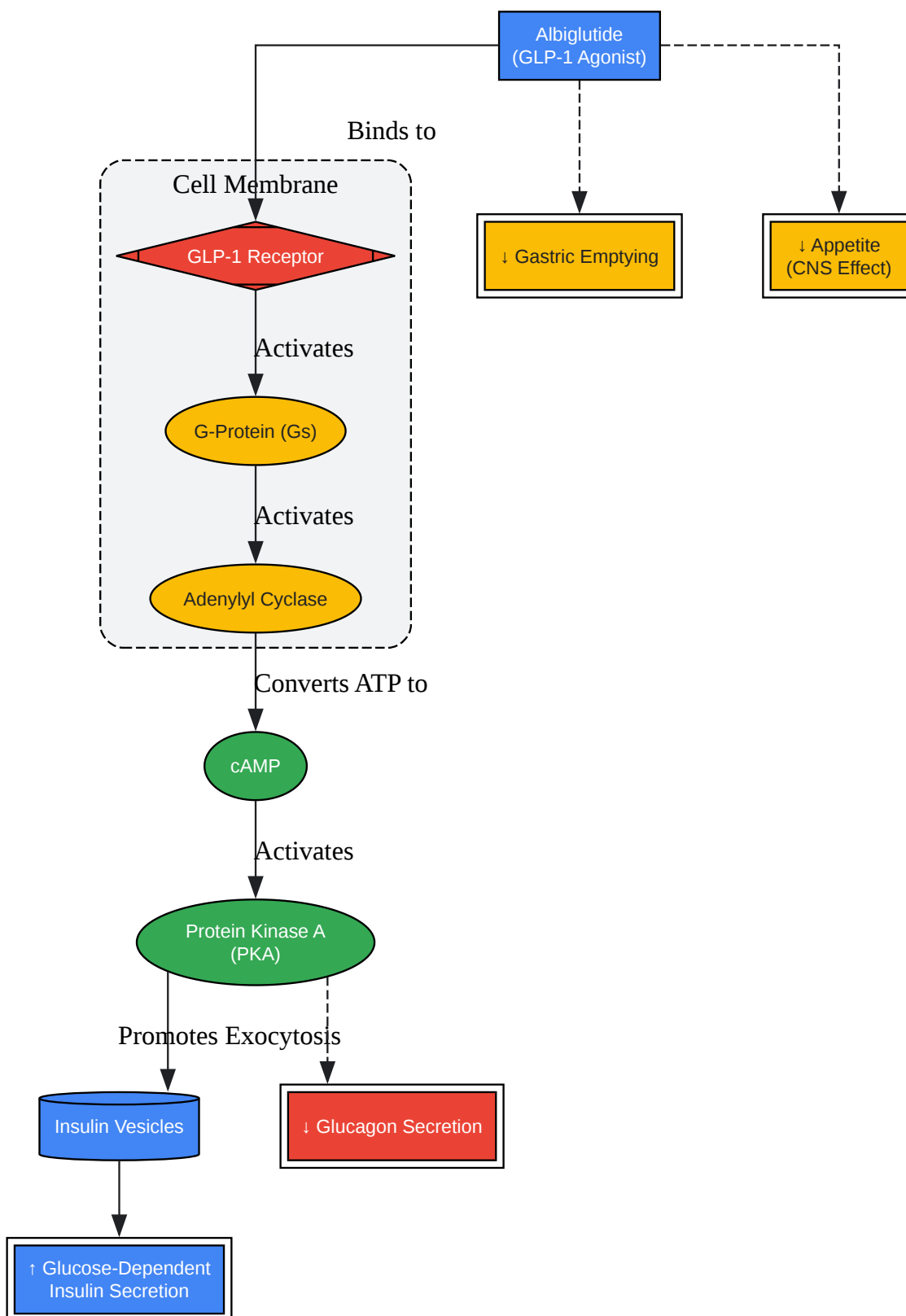
- Population: 841 adults with inadequately controlled type 2 diabetes (BMI 20–45 kg/m²).[\[4\]](#)
- Intervention: Patients were randomized to receive either **albiglutide** 30 mg once weekly (titrated to 50 mg at week 6) or liraglutide titrated to 1.8 mg once daily over a two-week period.[\[4\]](#)
- Primary Endpoint: The primary endpoint was the change in HbA1c from baseline to week 32. The non-inferiority margin was set at 0.3%.[\[4\]](#)
- Key Findings: **Albiglutide** did not meet the pre-specified criteria for non-inferiority to liraglutide for HbA1c reduction.[\[4\]](#)[\[5\]](#) However, **albiglutide** was associated with significantly fewer gastrointestinal adverse events.[\[4\]](#)[\[5\]](#)

Visualized Pathways and Workflows

Diagrams are provided to illustrate the mechanism of action and the experimental process.

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists like **albiglutide** exert their effects by activating the GLP-1 receptor on pancreatic β -cells and other tissues. This activation triggers a cascade of intracellular events leading to enhanced glucose-dependent insulin secretion, suppression of glucagon, and other metabolic benefits.[\[15\]](#)[\[16\]](#)

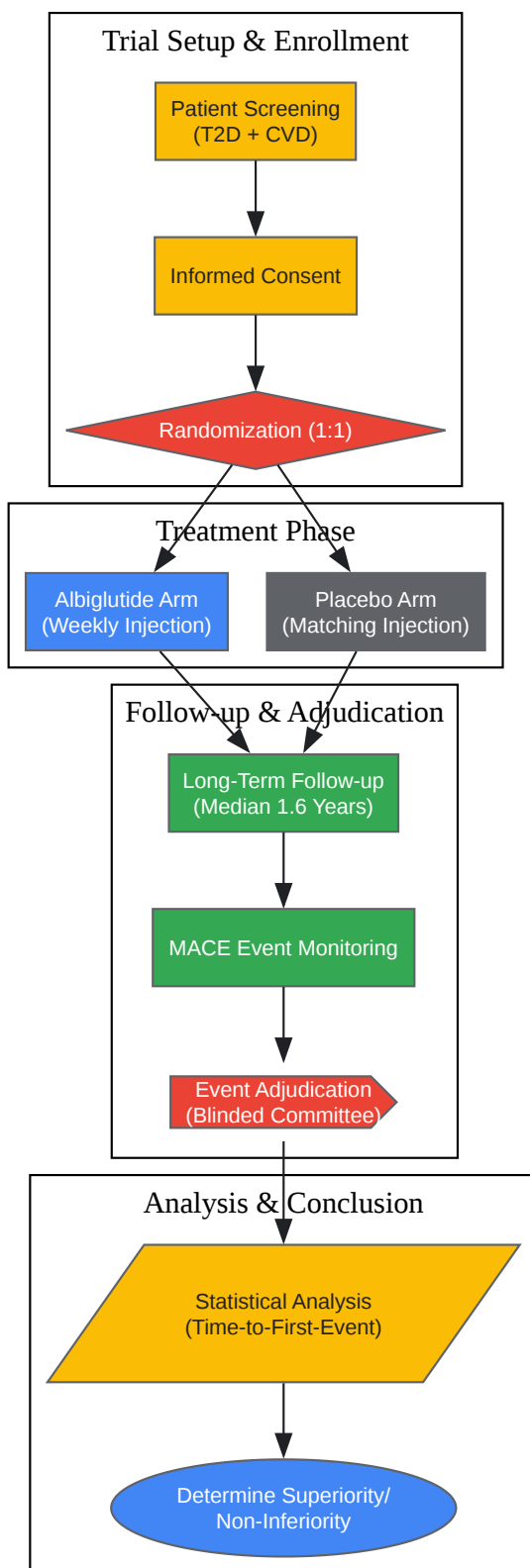


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Caption: GLP-1 receptor signaling cascade initiated by **Albiglutide**.

HARMONY Outcomes Trial Workflow

The workflow for a large-scale cardiovascular outcomes trial involves multiple sequential stages, from patient screening and randomization to long-term follow-up and data analysis.



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Caption: Workflow of the HARMONY Outcomes cardiovascular trial.

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